Methyl (S)-4-(4-(1H-1,2,3-triazol-1-yl)benzamido)-5-(4-methylpiperazin-1-yl)-5-oxopentanoate
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Overview
Description
Methyl (S)-4-(4-(1H-1,2,3-triazol-1-yl)benzamido)-5-(4-methylpiperazin-1-yl)-5-oxopentanoate is a synthetic organic compound that features a triazole ring, a benzamido group, and a piperazine moiety. Compounds with these functional groups are often explored for their potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (S)-4-(4-(1H-1,2,3-triazol-1-yl)benzamido)-5-(4-methylpiperazin-1-yl)-5-oxopentanoate typically involves multiple steps:
Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.
Amidation: The triazole-containing intermediate can be reacted with a benzoyl chloride derivative to form the benzamido group.
Piperazine Introduction: The piperazine moiety can be introduced through nucleophilic substitution reactions.
Esterification: The final step involves esterification to form the methyl ester.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine ring.
Reduction: Reduction reactions could target the carbonyl group in the ester moiety.
Substitution: Nucleophilic substitution reactions can occur at the benzamido group or the piperazine ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of bases like sodium hydride or potassium carbonate.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Methyl (S)-4-(4-(1H-1,2,3-triazol-1-yl)benzamido)-5-(4-methylpiperazin-1-yl)-5-oxopentanoate could have several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as antimicrobial or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example:
Antimicrobial Activity: The compound might inhibit bacterial enzymes or disrupt cell membranes.
Anticancer Activity: It could interfere with cell division or induce apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Methyl (S)-4-(4-(1H-1,2,3-triazol-1-yl)benzamido)-5-oxopentanoate: Lacks the piperazine moiety.
Methyl (S)-4-(4-(1H-1,2,3-triazol-1-yl)benzamido)-5-(4-methylpiperazin-1-yl)pentanoate: Lacks the carbonyl group in the ester moiety.
Uniqueness
The presence of both the triazole ring and the piperazine moiety in Methyl (S)-4-(4-(1H-1,2,3-triazol-1-yl)benzamido)-5-(4-methylpiperazin-1-yl)-5-oxopentanoate makes it unique compared to similar compounds. This combination of functional groups could result in distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C20H26N6O4 |
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Molecular Weight |
414.5 g/mol |
IUPAC Name |
methyl (4S)-5-(4-methylpiperazin-1-yl)-5-oxo-4-[[4-(triazol-1-yl)benzoyl]amino]pentanoate |
InChI |
InChI=1S/C20H26N6O4/c1-24-11-13-25(14-12-24)20(29)17(7-8-18(27)30-2)22-19(28)15-3-5-16(6-4-15)26-10-9-21-23-26/h3-6,9-10,17H,7-8,11-14H2,1-2H3,(H,22,28)/t17-/m0/s1 |
InChI Key |
XZXNFYLOVJBFOX-KRWDZBQOSA-N |
Isomeric SMILES |
CN1CCN(CC1)C(=O)[C@H](CCC(=O)OC)NC(=O)C2=CC=C(C=C2)N3C=CN=N3 |
Canonical SMILES |
CN1CCN(CC1)C(=O)C(CCC(=O)OC)NC(=O)C2=CC=C(C=C2)N3C=CN=N3 |
Origin of Product |
United States |
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